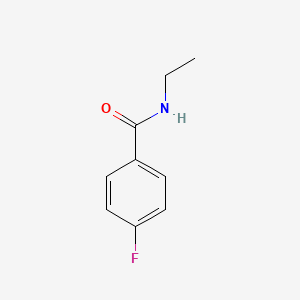

N-ethyl-4-fluorobenzamide

Übersicht

Beschreibung

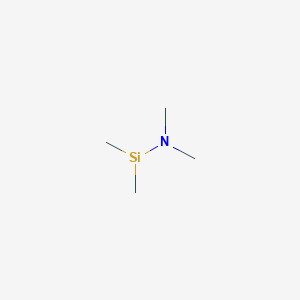

N-ethyl-4-fluorobenzamide (NEFB) is a synthetic compound used in a variety of scientific research applications. It is a white, odorless, crystalline solid that is soluble in water and ethanol. NEFB has been studied for its potential applications in drug development, biochemistry, and molecular biology.

Wissenschaftliche Forschungsanwendungen

Fluorescent Calcium Indicators

A significant application of N-ethyl-4-fluorobenzamide derivatives is in the synthesis of highly fluorescent indicators for studying cytosolic free calcium (Ca²⁺) levels in biological research. These compounds have shown to offer brighter fluorescence and major wavelength shifts upon Ca²⁺ binding, leading to their preference in cellular and tissue-level studies. Their enhanced selectivity for Ca²⁺ over other divalent cations makes them vital for physiological role examinations in various settings, including single cells and bulk tissues (Grynkiewicz, Poenie, & Tsien, 1985).

Drug Candidate Synthesis and PET Imaging

N-ethyl-4-fluorobenzamide is instrumental in synthesizing novel anti-dementia drug candidates like FK960, indicating its versatility in drug development. The synthesis and PET studies in monkeys with derivatives of this compound have demonstrated its potential for brain imaging and studying pharmacokinetics, providing insights into its distribution across brain regions and its blood-brain barrier permeability (Murakami et al., 2002).

Serotonin Receptor Studies

Another application is in the development of radiolabeled antagonists for studying serotonin (5-HT₁A) receptors using positron emission tomography (PET). This research facilitates understanding serotonergic neurotransmission, crucial for investigating psychiatric and neurodegenerative disorders. The compounds based on N-ethyl-4-fluorobenzamide provide tools for in vivo imaging and quantitative analysis of receptor binding in the brain (Plenevaux et al., 2000).

Amide-Directed C-H Fluorination

In synthetic chemistry, N-ethyl-4-fluorobenzamide derivatives facilitate the iron-catalyzed, amide-directed C-H fluorination. This method allows for selective fluorination of benzylic, allylic, and unactivated C-H bonds, expanding the toolbox for organic synthesis and functional group transformation. The process demonstrates broad substrate scope, functional group tolerance, and avoids the use of noble metals (Groendyke, AbuSalim, & Cook, 2016).

Radiolabeling of Peptides and Proteins

N-ethyl-4-fluorobenzamide plays a critical role in the automated synthesis of radiolabeled prosthetic groups for sulfhydryl groups in peptides and proteins. This application is pivotal in developing radiopharmaceuticals and imaging agents, where it aids in the introduction of fluorine-18, a widely used radioisotope in PET imaging. The synthesis approach facilitates the labeling of biomolecules, offering insights into their biological distribution and function (Kiesewetter, Jacobson, Lang, & Chen, 2011).

Eigenschaften

IUPAC Name |

N-ethyl-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO/c1-2-11-9(12)7-3-5-8(10)6-4-7/h3-6H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEXQVUVWTKQADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70405629 | |

| Record name | N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

772-18-9 | |

| Record name | N-ethyl-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70405629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime](/img/structure/B1588012.png)